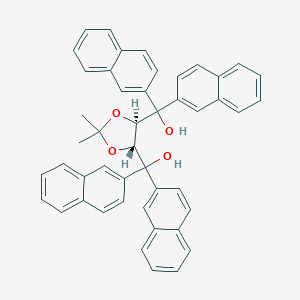
(-)-2,3-O-Isopropylidene-1,1,4,4-tetra(2-naphthyl)-L-threitol
Vue d'ensemble
Description
The compound is a derivative of L-threitol, a type of sugar alcohol, modified with isopropylidene and naphthyl groups to alter its physical and chemical properties for specific applications, such as in materials science or as an intermediate in synthetic organic chemistry.
Synthesis Analysis
The synthesis of complex molecules like this often involves multi-step reactions, starting from simple precursors such as L-tartaric acid. For example, 4-O-Benzyl-23-O-isopropylidene-L-threose, a related compound, demonstrates the use of L-tartaric acid as a starting material for producing monosaccharide derivatives through stereoselective addition reactions (Mukaiyama et al., 1990).
Molecular Structure Analysis
The molecular structure of such compounds is often determined by X-ray diffraction. For instance, studies on similar naphthalene derivatives have elucidated the crystal and molecular structures, highlighting the impact of peri-substitution on the naphthalene ring (Nagawa et al., 1988).
Chemical Reactions and Properties
The chemical reactivity of these compounds can be diverse, involving reactions like photoinduced electrocyclization and dehydrogenation to produce new π-conjugated systems, indicating potential applications in organic electronics due to their stability and charge transport properties (Yamamoto et al., 2013).
Physical Properties Analysis
Physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the material's applications. For example, the synthesis and basic properties of tetrathieno[2,3-a:3′,2′-c:2″,3″-f:3‴,2‴-h]naphthalene show its high stability and efficient charge-carrier transport properties due to a columnar crystalline structure (Yamamoto et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity with specific reagents, stability under various conditions, and potential for further functionalization, are key for utilizing these compounds in synthetic pathways. Investigations into the reactions of similar compounds with diazomethane and sulfur ylides, for instance, provide insights into their versatility in forming epoxides and other derivatives (Hagen et al., 1979).
Applications De Recherche Scientifique
Synthesis of Cyclopentadienyl Derivatives : It's useful for synthesizing cyclopentadienyl derivatives, which play a role in the Diels-Alder cyclocondensation reaction (Garcia, 1990).
Linear Polyurethanes Production : Acetalized threitols, a category to which this compound belongs, can synthesize linear polyurethanes with significant molecular weights and higher glass transition temperatures (Tg) than their unsubstituted analogs (Marín & Muñoz-Guerra, 2008).
Resolution Agent in Chemical Synthesis : A related compound, isopropylidene glycerol 3-carboxy-2-naphthoate, has been effective in resolving 1-phenylethylamine, suggesting potential for resolving other 1-arylalkylamines (Pallavicini et al., 2001).
Stereoselective Synthesis Applications : The E-isomer of this compound can be used for the stereoselective synthesis of 5-O-Carbamo (Ghosh & Wang, 1999).
Tartaric Acid Synthesis Product : 1,4-Di-O-benzyl-l-threitol, a product of tartaric acid synthesis, has applications in scientific research, indicating a broader utility of similar compounds (Mash et al., 2003).
Conformational Studies in Chemistry : The compound's structure can aid in understanding the conformational aspects of similar molecules, as demonstrated in a study of D-glucoseptanosides (Beale, Stephenson, & Stevens, 1971).
Chemical Reactions with Sulfur Ylides : Its reaction with sulfur ylides yields epimeric epoxides and a methyl ketone, indicating its utility in organic synthesis (Hagen, Anthonsen, & Kilaas, 1979).
Assay Method for Enantiomeric Purity : This compound is used in the assay method for assessing the enantiomeric purity of related compounds (Mohacsi & Leimgruber, 2003).
Solution Structures of Chiral Alkoxides : It assists in understanding the solution structures of chiral Ti4+ alkoxides, which is vital in materials science and coordination chemistry (Potvin et al., 1989).
Biosynthesis Substrate : Compounds like 1-Deoxy-D-xylulose are substrates for biosynthesis of essential vitamins and isoprenoid compounds, indicating the biochemical significance of similar compounds (Blagg & Poulter, 1999).
Orientations Futures
Propriétés
IUPAC Name |
[(4R,5R)-5-[hydroxy(dinaphthalen-2-yl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-dinaphthalen-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H38O4/c1-45(2)50-43(46(48,39-23-19-31-11-3-7-15-35(31)27-39)40-24-20-32-12-4-8-16-36(32)28-40)44(51-45)47(49,41-25-21-33-13-5-9-17-37(33)29-41)42-26-22-34-14-6-10-18-38(34)30-42/h3-30,43-44,48-49H,1-2H3/t43-,44-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWADMRIAKWGVBF-NDOUMJCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(C(O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]([C@@H](O1)C(C2=CC3=CC=CC=C3C=C2)(C4=CC5=CC=CC=C5C=C4)O)C(C6=CC7=CC=CC=C7C=C6)(C8=CC9=CC=CC=C9C=C8)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl)bis(di(naphthalen-2-yl)methanol) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



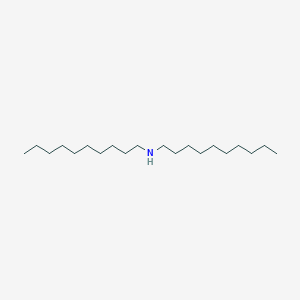
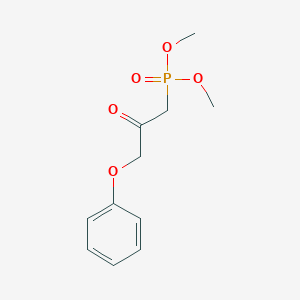
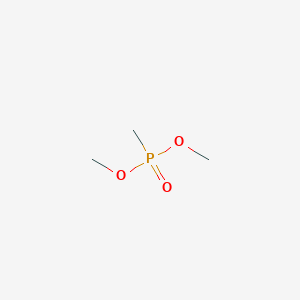


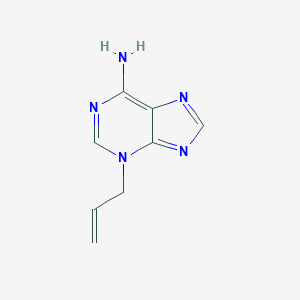

![(3Ar,4r,6s,6as)-methyl 4-(tert-butoxycarbonylamino)-3-(pentan-3-yl)-4,5,6,6a-tetrahydro-3ah-cyclopenta[d]isoxazole-6-carboxylate](/img/structure/B41463.png)


![Ethyl 3-[ethoxy(methyl)phosphoryl]propanoate](/img/structure/B41473.png)
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
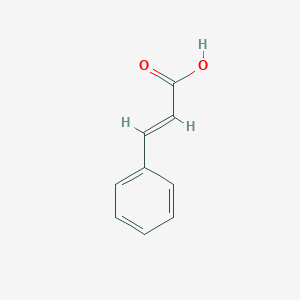
![(1S,2S,4R,8S,9S,11S,12S,13R)-11-Hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B41479.png)